![molecular formula C20H24N2O2 B6068264 4-(4-morpholinyl)-N-(1-phenylpropyl)benzamide](/img/structure/B6068264.png)
4-(4-morpholinyl)-N-(1-phenylpropyl)benzamide
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Overview
Description
4-(4-morpholinyl)-N-(1-phenylpropyl)benzamide, also known as N-phenyl-4-(4-morpholinyl)benzamide (NPPB), is a chemical compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, and is commonly used to investigate the mechanism of action of certain drugs and their effects on the body.
Mechanism of Action
NPPB exerts its effects by inhibiting the activity of certain ion channels, such as the calcium-activated chloride channel and the volume-regulated anion channel. This inhibition leads to changes in ion fluxes across the cell membrane, which can affect various physiological processes, such as cell volume regulation and cell migration.
Biochemical and Physiological Effects:
NPPB has been found to have various biochemical and physiological effects, such as inhibiting cell migration, inducing apoptosis, and altering cell volume regulation. It has also been shown to affect the activity of certain enzymes, such as protein kinase C and phospholipase A2.
Advantages and Limitations for Lab Experiments
One advantage of using NPPB in lab experiments is that it is a well-characterized compound that has been extensively studied. It is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, one limitation of using NPPB is that it can have off-target effects on other ion channels and enzymes, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving NPPB. One area of interest is investigating the role of NPPB in cancer cell migration and invasion, as it has been found to inhibit cell migration in various cell types. Another area of interest is investigating the effects of NPPB on the immune system, as it has been shown to affect the activity of certain immune cells. Additionally, further studies are needed to fully understand the mechanism of action of NPPB on ion channels and enzymes, which could lead to the development of new drugs targeting these pathways.
Synthesis Methods
The synthesis of NPPB involves the reaction between 4-aminobenzonitrile and 4-(4-morpholinyl)-N-(1-phenylpropyl)benzamidemorpholinecarboxamide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
NPPB has been extensively used in scientific research to investigate the mechanism of action of certain drugs, such as calcium channel blockers and potassium channel openers. It has been found to inhibit the activity of certain ion channels, such as the calcium-activated chloride channel and the volume-regulated anion channel. NPPB has also been used to investigate the role of ion channels in various physiological processes, such as cell volume regulation, cell migration, and apoptosis.
properties
IUPAC Name |
4-morpholin-4-yl-N-(1-phenylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-19(16-6-4-3-5-7-16)21-20(23)17-8-10-18(11-9-17)22-12-14-24-15-13-22/h3-11,19H,2,12-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOAFXQTIFITOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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